2-(4-Nitrobenzoyl)oxyacetic acid
Description
Properties
CAS No. |
10414-66-1 |
|---|---|
Molecular Formula |
C9H7NO6 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-(4-nitrobenzoyl)oxyacetic acid |
InChI |
InChI=1S/C9H7NO6/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12) |
InChI Key |
YRGMINIXMDBKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzoyl)oxyacetic acid typically involves the reaction of 4-nitrobenzoic acid with glyoxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(4-Nitrobenzoyl)oxyacetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzoyl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more complex nitro compounds.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-aminobenzoyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of 4-aminobenzoyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Nitrobenzoyl)oxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzoyl)oxyacetic acid involves its interaction with biological molecules through its nitro and carboxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxyl group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Fluoroglycofen (2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid)
- Molecular Formula: C₁₅H₉ClF₃NO₇
- Key Substituents: 2-chloro-4-(trifluoromethyl)phenoxy, nitro, and oxyacetic acid groups.
- Application: Widely used as a herbicide due to its ability to inhibit protoporphyrinogen oxidase (PPO) in plants .
- Research Findings : The trifluoromethyl and chloro groups enhance its lipophilicity and binding affinity to plant enzymes, making it effective at low concentrations.
Aceclofenac (2-[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid)
2-((4-Nitrophenyl)amino)-2-oxoacetic Acid
- Molecular Formula : C₈H₆N₂O₅
- Key Substituents: 4-nitrophenylamino, oxoacetic acid.
- Hazard Profile : Classified as acutely toxic (oral Category 4, H302) and irritating to skin/eyes (H315, H319) .
Comparative Analysis
Table 1: Structural and Functional Comparison
*Inferred from structurally related indole derivatives with demonstrated anticancer activity .
Key Research Findings
- Nitrobenzoyl-Indole Derivatives : Compounds like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate exhibit cytotoxicity via oxidative activation, a mechanism leveraged in prodrug strategies for cancer therapy .
- Herbicidal vs. Pharmaceutical Applications : Fluoroglycofen’s nitro and halogenated groups enhance environmental stability and target specificity in plants, whereas Aceclofenac’s dichlorophenyl group optimizes anti-inflammatory efficacy through cyclooxygenase (COX) inhibition .
- Toxicity Trends: The presence of nitro groups correlates with higher acute toxicity (e.g., 2-((4-nitrophenyl)amino)-2-oxoacetic acid), while esterification (e.g., ethyl indole derivatives) may reduce reactivity and toxicity .
Q & A
Q. What safety protocols are essential for handling 2-(4-Nitrobenzoyl)oxyacetic acid in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters) for low exposure and OV/AG/P99 cartridges for high concentrations. Ensure compliance with OSHA/CEN standards .
- Skin/Eye Protection : Wear impermeable gloves (e.g., nitrile) and safety goggles. In case of contact, rinse eyes with water for ≥15 minutes and wash skin with soap .
- Environmental Control : Avoid discharge into drains; use closed systems for dust containment .
- Storage : Store in airtight containers away from oxidizers (e.g., NOx) to prevent decomposition .
Q. Which spectroscopic and chromatographic methods are effective for characterizing 2-(4-Nitrobenzoyl)oxyacetic acid?
Methodological Answer:
- NMR/IR : Use H/C NMR to confirm ester and nitro group positions. IR can validate carbonyl (C=O) and nitro (NO) stretches .
- Mass Spectrometry : High-resolution MS (UHPLC-HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns, as demonstrated for structurally related intermediates like L-proline–oxyacetic acid .
- Chromatography : Compare retention times and UV spectra against synthetic standards (e.g., UHPLC with acidified ethyl acetate extracts) .
Q. What synthetic routes are reported for 2-(4-Nitrobenzoyl)oxyacetic acid and its intermediates?
Methodological Answer:
- Esterification : React 4-nitrobenzoic acid with chloroacetic acid derivatives under acidic catalysis. Monitor progress via TLC .
- Biosynthetic Analogues : In related pathways (e.g., scleric acid biosynthesis), ATP-grasp enzymes (e.g., SclG) condense benzoyl units with oxyacetic acid intermediates. This suggests potential enzymatic strategies for regioselective synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for 2-(4-Nitrobenzoyl)oxyacetic acid?
Methodological Answer:
- Data Harmonization : Cross-reference GHS classifications (e.g., H302 for oral toxicity) with agency evaluations (IARC/OSHA). For example, while some sources classify it as a potential carcinogen, major agencies lack conclusive evidence, necessitating updated in vitro mutagenicity assays (e.g., Ames test) .
- Dose-Response Studies : Conduct acute toxicity tests (OECD 423) on rodent models to validate LD values and organ-specific effects .
Q. What experimental strategies track the metabolic fate of 2-(4-Nitrobenzoyl)oxyacetic acid in biological systems?
Methodological Answer:
- Isotopic Labeling : Use C-labeled benzoyl groups to trace metabolic intermediates via LC-MS/MS .
- Enzyme Knockouts : Employ gene-edited bacterial strains (e.g., S. albus/sclDsclM4DsclN) to identify biosynthetic bottlenecks and intermediate accumulation .
- Feeding Studies : Supplement mutant strains with synthetic intermediates (e.g., L-proline–oxyacetic acid) to restore pathway activity, as demonstrated in scleric acid biosynthesis .
Q. How does the nitro group influence the compound’s reactivity in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling : Test solubility in DMSO, acetone, and water. The nitro group enhances polarity, reducing solubility in nonpolar solvents (e.g., logP calculations) .
- Kinetic Studies : Monitor nitro reduction rates under catalytic hydrogenation (Pd/C) in ethanol vs. acetonitrile to assess solvent-dependent reactivity .
- Stability Tests : Use accelerated stability chambers (40°C/75% RH) to evaluate hydrolysis of the ester linkage in aqueous buffers (pH 1–13) .
Q. What computational methods predict the environmental persistence of 2-(4-Nitrobenzoyl)oxyacetic acid?
Methodological Answer:
- QSAR Modeling : Apply quantitative structure-activity relationship models to estimate biodegradation half-lives (e.g., EPI Suite™) .
- Photolysis Studies : Expose the compound to UV light (254 nm) and quantify nitro group degradation via HPLC-UV .
- Microcosm Assays : Test soil/water samples for microbial degradation using C-labeled tracer techniques .
Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and interdisciplinary methods (e.g., isotopic labeling, computational modeling).
- Safety protocols align with OSHA, NIOSH, and EU standards for academic laboratories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
